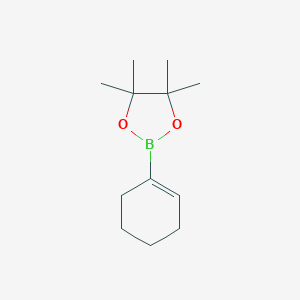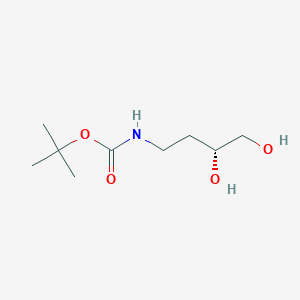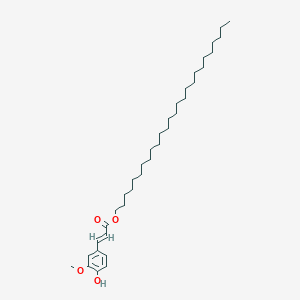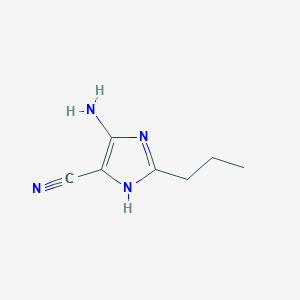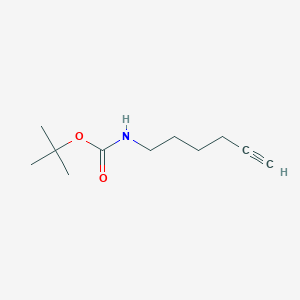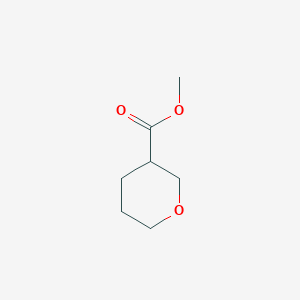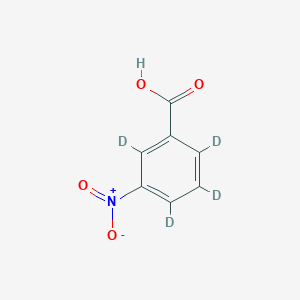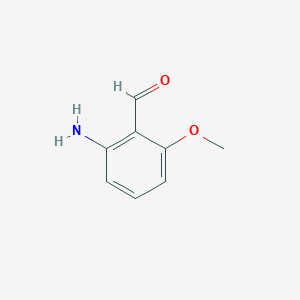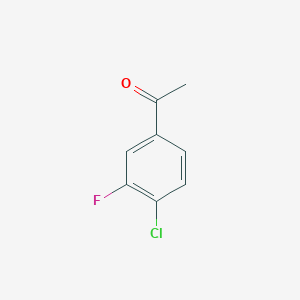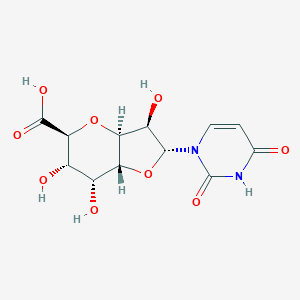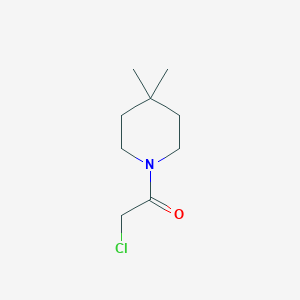
2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one, commonly known as CDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDE is a ketone that belongs to the class of organic compounds known as alpha-chloroketones. It has a molecular formula of C11H20ClNO and a molecular weight of 215.74 g/mol.
作用機序
The mechanism of action of CDE is not fully understood, but it is believed to act as an electrophilic reagent. CDE can react with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of new compounds. The reaction of CDE with amines, in particular, has been extensively studied. The resulting product is a beta-amino ketone, which can undergo further transformations to yield various compounds.
Biochemical and Physiological Effects:
CDE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. CDE has also been shown to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial properties.
実験室実験の利点と制限
CDE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a versatile reagent in the synthesis of various compounds. However, CDE is also highly reactive and can be hazardous to handle. It is important to take appropriate safety precautions when working with CDE, such as wearing appropriate personal protective equipment and working in a well-ventilated area.
将来の方向性
There are several future directions for research on CDE. One potential area of research is the development of new synthetic methodologies using CDE as a reagent. Another area of research is the investigation of the biological activities of compounds synthesized using CDE. Additionally, research could be conducted to further understand the mechanism of action of CDE and its potential applications in various fields.
In conclusion, CDE is a versatile chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of CDE and its applications in scientific research.
合成法
CDE can be synthesized through the reaction of 4,4-dimethylpiperidine and 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is typically performed under reflux conditions for several hours. The resulting product is purified through column chromatography or recrystallization.
科学的研究の応用
CDE has been extensively studied for its potential applications in scientific research. One of the most notable uses of CDE is as a reagent in the synthesis of various compounds. CDE has been used to synthesize a range of compounds, including pyrroles, pyrazoles, and pyridines. These compounds have potential applications in the pharmaceutical industry, as they exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties.
特性
CAS番号 |
158890-30-3 |
|---|---|
製品名 |
2-Chloro-1-(4,4-dimethylpiperidin-1-yl)ethan-1-one |
分子式 |
C9H16ClNO |
分子量 |
189.68 g/mol |
IUPAC名 |
2-chloro-1-(4,4-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-9(2)3-5-11(6-4-9)8(12)7-10/h3-7H2,1-2H3 |
InChIキー |
XHFNMXJATVYJQD-UHFFFAOYSA-N |
SMILES |
CC1(CCN(CC1)C(=O)CCl)C |
正規SMILES |
CC1(CCN(CC1)C(=O)CCl)C |
同義語 |
Piperidine, 1-(chloroacetyl)-4,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





